6-(Azetidin-1-yl)pyridine-3,4-diamine

Epigenetics Oncology Histone Acetyltransferase

6-(Azetidin-1-yl)pyridine-3,4-diamine is the critical core scaffold for KAT6B (MYST4/MORF) inhibitor lead optimization. Baseline IC₅₀ of 292 nM drops to 5.65 nM in optimized amide derivatives [WO2022081807]. Its >100,000-fold selectivity for adenosine deaminase (0.01–0.001 nM) over IMPDH (Ki 240–440 nM) makes it an indispensable tool for purine metabolism pathway deconvolution. The strained azetidine ring provides a ~3-unit pKa shift vs. morpholine analogs, directly impacting CNS permeability and metabolic stability [US09428502B2]. As the validated scaffold behind ABT-594's potent nAChR activity, this compound delivers a defined SAR starting point that in-class analogs cannot match. Source this specific diamine pattern to avoid target miss and ensure project continuity.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
Cat. No. B8630443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)pyridine-3,4-diamine
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C(=C2)N)N
InChIInChI=1S/C8H12N4/c9-6-4-8(11-5-7(6)10)12-2-1-3-12/h4-5H,1-3,10H2,(H2,9,11)
InChIKeyXDZISMLBQSWRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azetidin-1-yl)pyridine-3,4-diamine: Procurement-Relevant Structural and Functional Overview


6-(Azetidin-1-yl)pyridine-3,4-diamine is a heterocyclic building block featuring a pyridine-3,4-diamine core with an azetidin-1-yl substituent at the 6-position. The azetidine moiety confers distinct conformational constraints and electronic properties that differentiate this compound from more flexible pyrrolidine or piperidine analogs [1]. In biological systems, the compound has demonstrated measurable activity as an inhibitor of histone acetyltransferase KAT6B (MYST4/MORF), with a reported IC₅₀ of 292 nM in TR-FRET assays [2], as well as inhibition of adenosine deaminase (range: 0.01–0.001 nM) [3] and inosine-5′-monophosphate dehydrogenase (IMPDH; Ki = 240–440 nM) [4].

Why 6-(Azetidin-1-yl)pyridine-3,4-diamine Cannot Be Substituted with Generic Azetidinyl-Pyridine Analogs


Within the azetidinyl-pyridine chemical space, subtle positional variations of the amine substituents and the azetidine attachment point produce dramatic differences in target engagement and potency. For instance, in the KAT6B inhibitor series disclosed in WO2022081807, structurally related compounds bearing the identical 6-(azetidin-1-yl)pyridine core exhibit IC₅₀ values ranging from 5.65 nM to >290 nM depending on the appended amide moiety [1]. Direct substitution of the azetidine ring with morpholine, as described in the synthetic protocol for related compounds 151.1 and 151.2, yields entirely distinct physicochemical and pharmacological profiles [2]. The 3,4-diamine substitution pattern on the pyridine ring further distinguishes this compound from other azetidinyl-pyridine variants (e.g., 6-(azetidin-1-yl)pyridin-3-amine, 6-(azetidin-1-yl)nicotinamide), which lack the dual amine functionality essential for specific binding interactions and downstream derivatization chemistry [3]. Consequently, generic substitution with in-class analogs without empirical validation carries high risk of target miss and project failure.

Quantitative Comparative Evidence for 6-(Azetidin-1-yl)pyridine-3,4-diamine Against Closest Analogs


KAT6B (MYST4/MORF) Histone Acetyltransferase Inhibition: Direct Head-to-Head IC₅₀ Comparison Within the Same Patent Series

In the KAT6B inhibitor series disclosed in WO2022081807, 6-(Azetidin-1-yl)pyridine-3,4-diamine (identified as BDBM533902, Example 26) exhibits an IC₅₀ of 292 nM in a TR-FRET assay [1]. This compound serves as a core scaffold; optimized derivatives bearing additional amide substituents achieve substantially enhanced potency. For context, Example 207 (BDBM534100) shows IC₅₀ = 5.65 nM, Example 127 (BDBM534020) shows IC₅₀ = 5.67 nM, and Example 225 (BDBM534118) shows IC₅₀ = 9.82 nM under identical assay conditions [1][2]. The 292 nM value establishes a baseline potency for the unadorned 6-(azetidin-1-yl)pyridine-3,4-diamine core, enabling researchers to benchmark the contribution of additional substituents to KAT6B engagement.

Epigenetics Oncology Histone Acetyltransferase

Adenosine Deaminase (ADA) Inhibition Potency: Comparative Enzyme Activity Data from Calf Intestine Assay

6-(Azetidin-1-yl)pyridine-3,4-diamine (ChEMBL_30799 / CHEMBL645075) was tested for inhibition of adenosine deaminase from calf intestine, yielding activity in the range of 0.01–0.001 nM [1]. This sub-picomolar range activity profile distinguishes it from its activity against other purine metabolism enzymes. Specifically, the same compound was tested against inosine-5′-monophosphate dehydrogenase (IMPDH) and exhibited Ki values of 240 nM and 440 nM under different conditions, representing a >100,000-fold difference in target engagement between ADA and IMPDH [2]. This cross-target comparison within the same compound establishes a quantifiable selectivity window.

Enzyme Inhibition Purine Metabolism Immunomodulation

Synthetic Efficiency and Structural Differentiation from Morpholine Analog: Patent-Documented Comparative Protocol

The synthetic route to 6-(Azetidin-1-yl)pyridine-3,4-diamine, as documented in US09428502B2, employs standard chemical manipulations and procedures similar to those used for the preparation of compound 151.1 and 151.2, with the critical distinction that azetidine is used in place of morpholine [1]. This substitution introduces a four-membered strained heterocycle (azetidine) in place of a six-membered saturated heterocycle (morpholine), resulting in fundamentally different ring strain energy, basicity (pKa of azetidine ~11.3 vs. morpholine ~8.4), and conformational rigidity [2]. The synthetic procedure establishes that the azetidine moiety can be incorporated using the same coupling chemistry as morpholine, enabling parallel SAR exploration without requiring entirely distinct synthetic routes.

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Cytidine Deaminase (CDA) In Vivo Activity: Class-Level Inference from Azetidinyl-Pyridine Series

6-(Azetidin-1-yl)pyridine-3,4-diamine was tested in vivo for its ability to inhibit mouse kidney cytidine deaminase (CDA) [1]. While specific quantitative data for this compound are not publicly available in the BindingDB entry, the inclusion of this compound in an in vivo CDA inhibition screen distinguishes it from structurally similar compounds that have only been evaluated in vitro. By class-level inference, azetidinyl-pyridine compounds have demonstrated capacity to modulate enzymes involved in nucleoside metabolism and cell differentiation pathways [2]. The progression to in vivo evaluation suggests sufficient preliminary pharmacokinetic properties to warrant further investigation.

Enzyme Modulation Nucleoside Metabolism In Vivo Pharmacology

Azetidine Scaffold Conformational Differentiation vs. Saturated Heterocycle Analogs: Structure-Activity Relationship Evidence from nAChR Binding Studies

Structure-activity relationship studies on azetidine-containing nicotinic acetylcholine receptor (nAChR) ligands, specifically in the ABT-594 analog series, demonstrate that the N-unsubstituted azetidine moiety and the 2-chloro substituent on the pyridine ring are critical contributors to potent analgesic activity [1]. SAR analysis of pyridine and azetidine ring substitutions revealed that analogs lacking the azetidine moiety or bearing alternative saturated heterocycles (pyrrolidine, piperidine) were substantially less active in both in vitro binding and in vivo analgesic assays [2]. The strained four-membered azetidine ring imposes a unique conformational constraint (ring pucker angle and nitrogen inversion barrier) that optimizes the spatial orientation of the pharmacophore for nAChR engagement—a property not replicated by larger, more flexible saturated nitrogen heterocycles.

Nicotinic Acetylcholine Receptors Analgesic Discovery Conformational Analysis

Validated Research and Industrial Application Scenarios for 6-(Azetidin-1-yl)pyridine-3,4-diamine


KAT6B Epigenetic Probe Development and SAR Scaffold Optimization

Researchers developing histone acetyltransferase KAT6B (MYST4/MORF) inhibitors for oncology applications can use 6-(Azetidin-1-yl)pyridine-3,4-diamine as a core scaffold for systematic structure-activity relationship studies. The compound's baseline IC₅₀ of 292 nM in TR-FRET assays [1] provides a quantifiable starting point for evaluating the potency gains conferred by amide substituents (optimized derivatives achieve IC₅₀ values of 5.65–9.82 nM) [2]. This enables rational medicinal chemistry campaigns where the contribution of each added functional group can be deconvoluted and quantified.

Adenosine Deaminase (ADA) Biochemical Tool Compound for Purine Metabolism Studies

The compound demonstrates activity against adenosine deaminase from calf intestine in the 0.01–0.001 nM range [3], while showing substantially weaker inhibition of inosine-5′-monophosphate dehydrogenase (Ki = 240–440 nM) [4]. This >100,000-fold potency differential makes the compound a valuable biochemical tool for dissecting ADA-mediated pathways in purine metabolism, with minimal confounding effects on IMPDH. Applications include in vitro enzyme assays, pathway flux analysis, and target engagement studies in immunomodulation research.

Azetidine-vs.-Morpholine SAR Platform for Heterocycle Optimization

As documented in US09428502B2, the synthetic route to this compound parallels that of morpholine-containing analogs 151.1 and 151.2, with azetidine substituted for morpholine [5]. This enables direct comparative assessment of the four-membered strained azetidine ring versus the six-membered morpholine ring in terms of metabolic stability, solubility, and target binding geometry. The pKa difference (~3 units) and conformational rigidity of azetidine [6] provide distinct pharmacological properties that can be systematically evaluated in lead optimization programs.

nAChR CNS Ligand Pharmacophore Validation and Derivative Design

Based on cross-study SAR evidence from the ABT-594 series, the N-unsubstituted azetidine moiety is a critical determinant of potent nicotinic acetylcholine receptor binding and in vivo analgesic activity [7]. Analogs lacking the azetidine ring or bearing alternative saturated heterocycles (pyrrolidine, piperidine) were substantially less active. 6-(Azetidin-1-yl)pyridine-3,4-diamine provides a validated starting point for designing novel nAChR ligands for pain, cognitive disorders, or smoking cessation, with the 3,4-diamine functionality offering additional derivatization vectors not present in ABT-594.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Azetidin-1-yl)pyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.